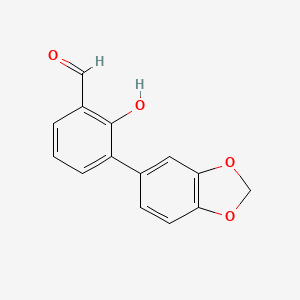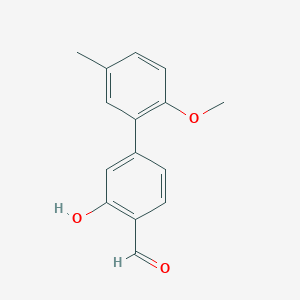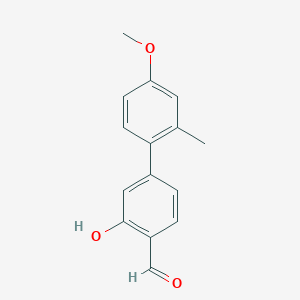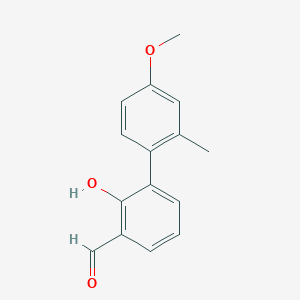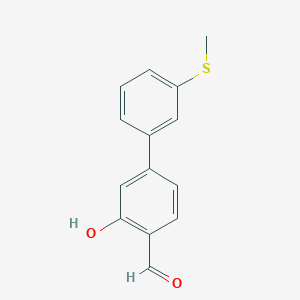
2-Formyl-5-(3-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3-methylthiophenyl)phenol, 95% (2F5MTP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a molecular formula of C10H10O2S and a molecular weight of 190.24 g/mol. 2F5MTP has various applications in scientific research, such as in the synthesis of new compounds, in biochemical and physiological studies, and in lab experiments.
Applications De Recherche Scientifique
2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2-formyl-5-(3-methylthiophenyl)pyridine and 2-formyl-5-(3-methylthiophenyl)furan. It has also been used in biochemical and physiological studies, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of the yeast Saccharomyces cerevisiae. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in lab experiments, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of Escherichia coli.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% are not yet fully understood. However, there is evidence to suggest that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an inhibitory effect on the growth of certain microorganisms, such as yeast and Escherichia coli. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an antioxidant effect, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in aqueous solutions. Furthermore, it is relatively inexpensive to purchase. However, there are some limitations to the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments. It is not water-soluble and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide. In addition, the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in scientific research. One potential direction is the further exploration of its biochemical and physiological effects. Another potential direction is the development of new methods for its synthesis and isolation. In addition, further research could be done to determine the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% and to explore its potential applications in drug development. Finally, further research could be done to explore the potential use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in the treatment of various diseases.
Méthodes De Synthèse
2-Formyl-5-(3-methylthiophenyl)phenol, 95% can be synthesized through the reaction of 3-methylthiophenol and formaldehyde in an acidic aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization. The yield of the reaction is approximately 95%.
Propriétés
IUPAC Name |
2-hydroxy-4-(3-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUSXVXGZGJWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

